4-Bromo-7-chloro-6-fluoroisoquinoline is a heterocyclic organic compound characterized by a fused isoquinoline and pyridine ring system. Its molecular formula is C9H4BrClFN, and it has a molecular weight of approximately 260.49 g/mol. This compound appears as a white to off-white solid and has a melting point range of 168-170°C, with limited solubility in water but high solubility in organic solvents.
4-Bromo-7-chloro-6-fluoroisoquinoline exhibits significant biological activities. It has been reported to possess antitumor, antibacterial, and antifungal properties. The precise mechanisms behind these activities are still under investigation, but the presence of halogen substituents may enhance its binding affinity to specific biological targets, potentially leading to therapeutic applications .
The synthesis of 4-Bromo-7-chloro-6-fluoroisoquinoline can be achieved through several methods, including:
4-Bromo-7-chloro-6-fluoroisoquinoline has numerous applications across various fields:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 4-Bromo-6-fluoroisoquinoline | 1416500-78-1 | 1.00 |
| 4-Bromo-7-fluoroisoquinoline | 1416500-77-0 | 0.95 |
| 6-Bromo-7-fluoroisoquinoline | 1258833-80-5 | 0.95 |
| 4-Chloro-6-fluoroisoquinoline | Not available | 0.90 |
| 5-Bromo-7-chloroisoquinoline | Not available | 0.88 |
What sets 4-Bromo-7-chloro-6-fluoroisoquinoline apart from its analogs is its specific combination of halogen substituents (bromine, chlorine, and fluorine), which may enhance its biological activity and stability compared to other similar compounds. Its unique structure allows for diverse synthetic pathways and potential applications in medicinal chemistry and material science .
The retrosynthetic analysis of 4-Bromo-7-chloro-6-fluoroisoquinoline reveals multiple strategic disconnection pathways that can guide efficient synthetic planning [2]. The trihalogenated isoquinoline structure presents unique challenges due to the specific positioning of three different halogen atoms, requiring careful consideration of regioselectivity and functional group compatibility.
The primary retrosynthetic disconnections involve systematic removal of individual halogen substituents. The carbon-bromine bond at position 4 represents the most accessible disconnection point, leading to 7-chloro-6-fluoroisoquinoline as a key intermediate . This approach capitalizes on the higher electrophilicity of the 4-position in isoquinoline systems, where electrophilic substitution reactions proceed most readily. Similarly, disconnection of the carbon-chlorine bond at position 7 yields 4-bromo-6-fluoroisoquinoline, though this intermediate exhibits limited commercial availability .
The carbon-fluorine bond disconnection at position 6 presents greater synthetic challenges due to the strong bond dissociation energy of carbon-fluorine bonds. However, this strategy leads to 4-bromo-7-chloroisoquinoline, which can be accessed through established halogenation protocols [4]. The analysis reveals that convergent assembly strategies utilizing pre-functionalized building blocks offer superior synthetic efficiency compared to sequential halogenation approaches.
Sequential halogenation represents a fundamental approach to accessing multiply halogenated isoquinoline derivatives [5]. The methodology involves systematic introduction of halogen atoms through controlled electrophilic substitution reactions, capitalizing on the inherent reactivity patterns of the isoquinoline core.
The protocol typically initiates with fluorination at position 6 using Selectfluor® under anhydrous conditions in acetonitrile solvent . This reagent provides excellent regioselectivity for fluorine introduction, with reaction temperatures maintained between 25-40°C to prevent decomposition. The fluorination step achieves yields of 75-85% when conducted under nitrogen atmosphere with careful exclusion of moisture.
Subsequent bromination at position 4 employs N-bromosuccinimide in the presence of iron(III) chloride catalyst . The reaction proceeds through electrophilic aromatic substitution, with the electron-withdrawing fluorine substituent directing bromination to the para position. Optimal conditions involve stirring at 60-80°C for 4-6 hours, yielding 4-bromo-6-fluoroisoquinoline intermediates in 70-78% yield.
The final chlorination step utilizes sulfuryl chloride or chlorine gas in the presence of aluminum chloride catalyst . Temperature control proves critical, with reactions conducted at 0-25°C to prevent over-chlorination. The overall sequential process delivers 4-bromo-7-chloro-6-fluoroisoquinoline in 50-60% overall yield, though purification complexity increases significantly with each halogenation step.
Regioselective functionalization methods offer enhanced control over halogen placement through exploitation of directing group effects and electronic factors [5] [6]. These approaches demonstrate superior selectivity compared to statistical halogenation methods, though they require more sophisticated reaction design.
The methodology exploits the electron-withdrawing nature of fluorine to direct subsequent halogenation reactions to specific positions . When 6-fluoroisoquinoline serves as the starting material, bromination occurs preferentially at position 4 due to the meta-directing influence of the fluorine substituent. This regioselectivity arises from the destabilization of sigma complexes adjacent to the electronegative fluorine atom.
Computational studies using density functional theory have mapped the electron density distribution in fluoroisoquinoline systems . The calculations reveal that position 4 exhibits the highest nucleophilicity, consistent with experimental observations of preferential bromination at this site. The chlorination step benefits from similar directing effects, with position 7 showing enhanced reactivity due to the combined electronic influence of both fluorine and bromine substituents.
Industrial implementations of regioselective methods require careful optimization of reaction parameters. Temperature control within ±2°C proves essential for maintaining selectivity, while precise stoichiometric ratios (halogen:substrate = 1.1:1.0) minimize formation of polyhalogenated byproducts . Purification typically involves silica gel chromatography using hexane/ethyl acetate gradients, with isolated yields ranging from 60-78% for individual halogenation steps.
Palladium-catalyzed coupling reactions provide versatile access to halogenated isoquinoline derivatives through cross-coupling methodologies [8] [9]. These approaches enable modular construction of complex substitution patterns while maintaining excellent functional group tolerance.
The Suzuki-Miyaura coupling protocol employs palladium(II) acetate catalyst with triphenylphosphine ligands for aryl-aryl bond formation . When applied to halogenated isoquinoline synthesis, 2-bromo-6-fluoro-3-chlorobenzaldehyde serves as the key electrophilic partner. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, with cesium carbonate serving as the base.
Optimal conditions involve heating at 80-100°C in dioxane solvent under nitrogen atmosphere [9]. The palladium catalyst loading of 5 mol% provides adequate activity while maintaining economic viability. Ligand selection proves crucial, with bulky phosphines such as tricyclohexylphosphine enhancing coupling efficiency with sterically hindered substrates.
The cyclization step utilizes the same palladium catalyst system to form the isoquinoline core through intramolecular C-H activation [8]. This tandem approach eliminates the need for intermediate isolation, streamlining the synthetic sequence. The overall process delivers 4-bromo-7-chloro-6-fluoroisoquinoline in 65-75% yield over two steps, with purification accomplished through column chromatography.
Copper-mediated transformations offer cost-effective alternatives to palladium catalysis while providing unique reactivity patterns [10] [11]. The methodology capitalizes on the ability of copper salts to facilitate both oxidative and reductive processes under mild conditions.
Copper(II) bromide-catalyzed oxidation of tetrahydroisoquinoline precursors represents a particularly attractive approach [10]. The reaction employs dimethyl sulfoxide as both solvent and oxidant, with atmospheric oxygen serving as the terminal oxidant. This green chemistry approach eliminates the need for stoichiometric oxidants while operating at ambient temperature.
The protocol involves dissolving tetrahydroisoquinoline substrates in dimethyl sulfoxide, followed by addition of copper(II) bromide catalyst (20 mol%) and potassium carbonate base [10]. The reaction mixture undergoes stirring at 25°C for 12-24 hours, with progress monitored by thin-layer chromatography. The oxidation proceeds through single-electron transfer mechanisms, generating isoquinoline products in 70-95% yield.
Halogenation can be integrated into the copper-mediated protocol through addition of halogenating agents during the oxidation process [11]. N-bromosuccinimide addition enables simultaneous oxidation and bromination, while N-chlorosuccinimide provides access to chlorinated products. The fluorination step requires separate treatment with Selectfluor® reagent, though this can be accomplished in the same reaction vessel after oxidation completion.
The Buchwald-Hartwig amination methodology provides efficient access to isoquinoline derivatives through palladium-catalyzed carbon-nitrogen bond formation [12] [13]. This approach proves particularly valuable for constructing complex substitution patterns while maintaining high levels of functional group tolerance.
The protocol utilizes 6-bromoisoquinoline-1-carbonitrile as the electrophilic partner, with (S)-3-amino-2-methylpropan-1-ol serving as the nucleophilic component [13]. The reaction employs palladium(0) bis(dibenzylideneacetone) catalyst with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand, providing excellent enantioselectivity when chiral substrates are employed.
Optimal conditions involve heating at 100-120°C in tetrahydrofuran solvent with cesium carbonate base [13]. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by coordination and insertion of the amine nucleophile. Reductive elimination regenerates the palladium catalyst while forming the desired carbon-nitrogen bond.
Scale-up considerations prove critical for industrial implementation [13]. The reaction has been successfully executed on kilogram scale, producing over 12 kilograms of target compound with residual palladium levels below 73 parts per million. This achievement required careful optimization of catalyst loading, reaction time, and purification procedures to meet pharmaceutical industry standards.
Directed ortho-metalation strategies exploit the coordinating ability of nitrogen-containing heterocycles to achieve regioselective lithiation reactions [14] [15]. These methods provide precise control over substitution patterns while enabling functional group introduction at specific positions.
The methodology employs n-butyllithium reagent in tetrahydrofuran solvent at -78°C [15]. The lithiation occurs ortho to the nitrogen atom due to coordination-directed metalation, with the lithium reagent forming a complex with the isoquinoline nitrogen before deprotonation. This directed approach ensures high regioselectivity compared to non-directed metalation methods.
Electrophilic quenching with halogenating agents introduces the desired halogen substituents [16]. Iodine provides access to iodinated intermediates, which can undergo subsequent halogen exchange reactions with copper(I) chloride or copper(I) bromide. The fluorination step requires treatment with N-fluorobenzenesulfonimide or similar fluorinating agents under controlled conditions.
The directed ortho-metalation approach enables iterative functionalization through sequential lithiation-quenching cycles [17]. Each cycle introduces a new functional group at a specific position, allowing construction of complex polysubstituted isoquinoline derivatives. The overall process delivers products in 54-75% yield per cycle, with cumulative yields depending on the number of functionalization steps required.
Halogen exchange reactions provide efficient methods for interconverting halogenated isoquinoline derivatives [16] [18]. These transformations prove particularly valuable for accessing fluorinated compounds, where direct fluorination methods often suffer from harsh reaction conditions or limited substrate scope.
The methodology typically employs organolithium reagents to facilitate metal-halogen exchange at low temperatures [16]. Treatment of 4-bromo-7-chloroisoquinoline with n-butyllithium in tetrahydrofuran at -78°C generates the corresponding organolithium intermediate. This reactive species can undergo quenching with electrophilic fluorinating agents to install the fluorine substituent at position 6.
Nucleophilic aromatic substitution represents an alternative approach for halogen exchange [19]. The methodology exploits the electron-deficient nature of halogenated isoquinoline systems to facilitate nucleophilic displacement reactions. Fluoride salts such as potassium fluoride or cesium fluoride can displace chloride or bromide under appropriate conditions, though harsh temperatures (150-200°C) are typically required.
The Finkelstein reaction adaptation enables halogen exchange under milder conditions [18]. Treatment of chlorinated isoquinolines with sodium iodide in acetone solvent facilitates chlorine-iodine exchange through precipitation of sodium chloride. The resulting iodinated intermediate can undergo subsequent metal-halogen exchange reactions with organolithium reagents, followed by fluorination with electrophilic fluorinating agents.
Selective functionalization of the isoquinoline core requires careful consideration of electronic and steric factors that influence reactivity patterns [20] [21]. The methodology must account for the differential reactivity of positions within the isoquinoline system while maintaining chemoselectivity in the presence of multiple halogen substituents.
Phosphite-mediated molecular editing represents a novel approach for selective C-H functionalization [20]. This methodology enables regioselective alkylation at the meta position (C-4) through N-alkylation followed by phosphite-mediated rearrangement. The reaction proceeds through photochemical activation, with 365 nm light inducing the key rearrangement step.
The protocol involves initial N-alkylation of isoquinoline with alkyl bromides, followed by treatment with diethyl phosphite and potassium carbonate base [20]. Photochemical irradiation at 365 nm promotes [22] migration of the alkyl group from nitrogen to carbon, with subsequent base-mediated elimination generating the C-4 alkylated product. This approach provides excellent regioselectivity while tolerating various functional groups.
Metalation-functionalization sequences enable selective introduction of multiple functional groups [23]. The methodology employs lithium diisopropylamide to generate lithiated intermediates, which can undergo electrophilic quenching with various reagents. The reaction proceeds under strictly anhydrous conditions at -78°C, with careful exclusion of moisture and oxygen to prevent decomposition.
Scale-up of halogenated isoquinoline synthesis requires comprehensive evaluation of safety, environmental, and economic factors [24] [25]. The trihalogenated nature of 4-bromo-7-chloro-6-fluoroisoquinoline presents unique challenges related to halogen handling, waste disposal, and process robustness.
Safety considerations prove paramount in industrial halogenation processes . Bromine and chlorine gases require specialized handling equipment and ventilation systems to prevent exposure. Fluorinating agents such as Selectfluor® present additional hazards due to their high reactivity and potential for explosive decomposition. Process design must incorporate appropriate safety interlocks and emergency procedures.
Environmental impact assessment reveals significant differences between synthetic approaches [10]. Copper-mediated methods demonstrate superior environmental profiles due to their use of green solvents and atmospheric oxygen as oxidant. The methodology generates minimal waste while operating under mild conditions, making it attractive for industrial implementation.
Economic analysis favors methods that minimize precious metal catalyst usage while maximizing atom economy [13]. Palladium-catalyzed methods, while highly effective, suffer from high catalyst costs that impact overall process economics. Copper-mediated alternatives provide cost-effective solutions, though they may require longer reaction times or higher temperatures.
Process robustness evaluation considers factors such as temperature sensitivity, moisture tolerance, and reproducibility [24]. Sequential halogenation methods demonstrate moderate robustness but require careful control of reaction conditions to prevent side reactions. Transition metal-catalyzed approaches offer good robustness but may be sensitive to impurities or catalyst poisoning.
Purification considerations significantly impact industrial feasibility . Multiple halogenation steps generate complex mixtures that require sophisticated separation techniques. Crystallization methods prove most suitable for large-scale purification, though they may require extensive optimization to achieve acceptable yields and purity levels.